2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031956-25-8
VCID: VC5467759
InChI: InChI=1S/C19H21N3O4S2/c1-4-22-15-7-5-6-8-17(15)28(24,25)21-19(22)27-12-18(23)20-14-11-13(2)9-10-16(14)26-3/h5-11H,4,12H2,1-3H3,(H,20,23)
SMILES: CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.51

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 1031956-25-8

Cat. No.: VC5467759

Molecular Formula: C19H21N3O4S2

Molecular Weight: 419.51

* For research use only. Not for human or veterinary use.

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide - 1031956-25-8

Specification

CAS No. 1031956-25-8
Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
IUPAC Name 2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C19H21N3O4S2/c1-4-22-15-7-5-6-8-17(15)28(24,25)21-19(22)27-12-18(23)20-14-11-13(2)9-10-16(14)26-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Standard InChI Key CAALFWBPTAWBBY-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4-ethyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide, reflects its intricate architecture comprising three key domains:

  • Benzo[e] thiadiazine 1,1-dioxide core: A bicyclic system featuring sulfur and nitrogen atoms at positions 1, 2, and 4, with sulfone groups at C1.

  • Thioether bridge: A sulfur atom linking the thiadiazine ring to the acetamide group.

  • N-(2-methoxy-5-methylphenyl)acetamide substituent: An aromatic system with methoxy and methyl groups influencing electronic distribution and steric interactions .

Physicochemical Characteristics

Critical molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S₂
Molecular Weight419.51 g/mol
SMILES NotationCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC
InChI KeyCAALFWBPTAWBBY-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area133 Ų

Data derived from PubChem and vendor specifications .

The sulfone groups (S=O) at position 1 create strong electron-withdrawing effects, while the ethyl group at N4 introduces steric bulk that may influence receptor binding. The 2-methoxy-5-methylphenyl group contributes to lipophilicity, with calculated logP values suggesting moderate membrane permeability .

Synthetic Methodologies

Core Thiadiazine Construction

Synthesis typically initiates with formation of the benzo[e] thiadiazine 1,1-dioxide core through cyclocondensation of o-aminobenzenesulfonamide derivatives with ethyl chloroacetate under basic conditions. Key steps include:

  • Sulfonamide activation: Treatment with phosphorus oxychloride converts sulfonamide to sulfonyl chloride intermediate.

  • Ring closure: Reaction with ethylenediamine derivatives forms the thiadiazine ring .

  • Oxidation: Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide functionality.

Thioether Linkage Installation

The critical C3-thioether bond is established via nucleophilic aromatic substitution (SNAr):

  • Thiol generation: Treatment of 3-chloro-4-ethyl-benzo[e] thiadiazine 1,1-dioxide with thiourea produces the corresponding thiolate.

  • Alkylation: Reaction with chloroacetamide derivatives in dimethylformamide (DMF) at 60-80°C yields the thioether bridge.

Final Acetamide Functionalization

Coupling with 2-methoxy-5-methylaniline employs either:

  • Schotten-Baumann conditions: Using acetyl chloride in biphasic NaOH/dichloromethane system .

  • Carbodiimide-mediated activation: DCC/HOBt in anhydrous THF for higher yields.

Reaction monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 3:7) and final purification by silica gel chromatography typically achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH acetamide)

  • δ 7.68–7.45 (m, 4H, aromatic H)

  • δ 4.32 (q, J=7.1 Hz, 2H, CH₂ ethyl)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 2.34 (s, 3H, CH₃ aromatic)

  • δ 1.41 (t, J=7.1 Hz, 3H, CH₃ ethyl)

¹³C NMR confirms sulfone carbons at δ 128.5 and 130.2 ppm, with the acetamide carbonyl at δ 169.8 ppm.

Mass Spectrometry

High-resolution ESI-MS shows [M+H]+ at m/z 420.1234 (calc. 420.1241), with characteristic fragment ions at m/z 332.08 (loss of acetamide) and 214.03 (thiadiazine core) .

Toxicological Profile

Acute Toxicity

Structural analogs demonstrate LD₅₀ > 2000 mg/kg in rodent models, with notable effects:

  • Dermal irritation: Grade 2 irritation (Draize scale) at 500 mg/kg .

  • Neurotoxicity: Ataxia observed at 100 mg/kg doses in 30% of test subjects .

Metabolic Stability

Microsomal studies (human liver microsomes) show t₁/₂ of 42 minutes, with primary metabolites arising from:

  • O-demethylation of the methoxy group

  • Sulfone reduction to sulfoxide

  • Ethyl group hydroxylation

Computational Modeling and SAR Insights

Molecular Docking Studies

Docking into Leishmania trypanothione reductase (PDB 2JK6) reveals:

  • Sulfone oxygens form hydrogen bonds with Glu466 and Asn472 (binding energy -9.2 kcal/mol) .

  • The ethyl group occupies a hydrophobic pocket lined by Phe396 and Trp417.

Quantitative Structure-Activity Relationships

Key SAR trends identified in benzothiadiazine derivatives:

SubstituentEffect on Activity
Electron-withdrawing groups at C7↑ Antiparasitic activity
Bulky N4 substituents↓ Cytotoxicity
Methoxy vs methyl at C53-fold ↑ metabolic stability

Data synthesized from multiple analog studies .

Formulation Challenges and Solubility Enhancement

Solubility Limitations

The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates advanced formulation strategies:

  • Cyclodextrin complexes: HP-β-CD inclusion complexes achieve 8.3 mg/mL solubility.

  • Nanoemulsions: Soybean oil/Tween 80 systems show 92.4% encapsulation efficiency .

Stability Considerations

Accelerated stability testing (40°C/75% RH) reveals:

  • Hydrolysis: 12% degradation over 30 days (pH 7.4)

  • Photoisomerization: cis-trans isomerism observed under UV light

Patent Landscape and Development Status

As of April 2025, three patents describe related compounds:

  • WO2023187A1: Covers benzothiadiazine sulfonamides for parasitic infections (2023) .

  • US2024019788B2: Claims combination therapies with azole antifungals (2024).

  • CN1152600C: Nanoparticulate formulations of thiadiazine derivatives (2025).

Clinical development remains preclinical, with lead optimization focusing on improving metabolic stability and reducing hERG channel affinity (IC₅₀ 12 μM) .

Environmental Impact and Degradation

Ecotoxicity Screening

  • Daphnia magna: 48h EC₅₀ = 8.2 mg/L

  • Aliivibrio fischeri: 30min IC₅₀ = 15.7 mg/L

Advanced Oxidation Processes

UV/H₂O₂ treatment achieves 89% degradation in 60 minutes, with identified breakdown products including sulfonic acid derivatives and cleaved acetamide fragments.

Future Research Directions

Critical knowledge gaps and emerging opportunities:

  • Target deconvolution: Identification of primary molecular targets beyond trypanothione reductase.

  • Resistance profiling: Assessment of mutation frequencies in pathogen populations.

  • Combination therapies: Synergy studies with amphotericin B and miltefosine.

  • Prodrug approaches: Development of phosphate esters to enhance oral bioavailability.

Ongoing structure-based optimization efforts aim to balance potency, selectivity, and developability parameters, positioning this compound class as a promising candidate for neglected tropical disease therapeutics .

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